

Preclinical Pharmacology of AZD5213: A Technical Overview

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Compound of Interest		
Compound Name:	AZD5213	
Cat. No.:	B605768	Get Quote

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Introduction

AZD5213 is a potent, competitive, and rapidly reversible histamine H3 receptor antagonist with inverse agonist properties.[1] Developed by AstraZeneca, this small molecule is CNS penetrant and has been investigated for its potential therapeutic applications in neuroscience.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of **AZD5213**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The preclinical development of **AZD5213** has generated significant data on its potency, activity, and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Activity of AZD5213

Parameter	Value (nM)	Species	Notes
Ki	0.5	Human	Potency
КВ	0.2	Human	Potency
IC50	3	Human	Activity



Source: AstraZeneca Open Innovation[1]

Table 2: In Vivo Receptor Occupancy of AZD5213

Species	pKi (free concentration in brain)
Rat	8.5
Mouse	8.3
Non-Human Primate	8.4

Source: AstraZeneca Open Innovation[1]

Table 3: Selectivity Profile of AZD5213

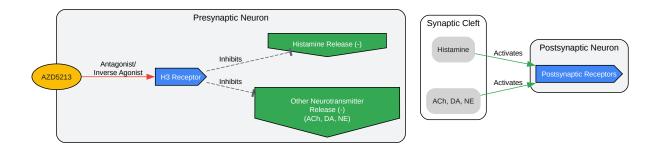
Target	Selectivity
335 Receptors and Enzymes	>10 μM

Source: AstraZeneca Open Innovation[1]

Mechanism of Action: H3 Receptor Antagonism

AZD5213 acts as an antagonist and inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, **AZD5213** disinhibits the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.[1][3] This neurochemical effect is believed to underlie its potential therapeutic benefits in cognitive and neurological disorders.





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Figure 1: Mechanism of action of AZD5213 at the H3 receptor.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the physiological effects of **AZD5213**, including neurotransmitter release and behavioral outcomes in rodent models.

Neurotransmitter Release

In rats, oral administration of **AZD5213** at a dose of 0.33 mg/kg resulted in the release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex.[1] In cynomolgus monkeys, an increase in the histamine metabolite tele-methylhistamine in the cerebrospinal fluid was observed at a dose of 0.1 mg/kg, p.o.[1]

Efficacy in Animal Models

AZD5213 has shown efficacy in various rodent models, suggesting its potential in treating cognitive deficits and neuropathic pain.[1] Specifically, it has been shown to:

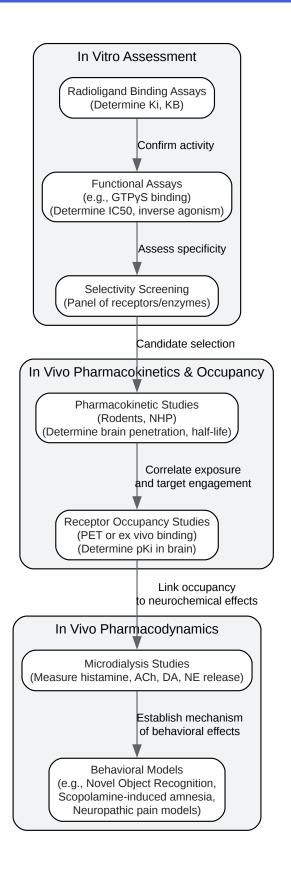
- Reverse scopolamine-induced memory deficits
- Increase novel object recognition
- Reverse neuropathic pain



Experimental Protocols

While detailed, publicly available protocols for all preclinical studies on **AZD5213** are limited, the following represents a generalized workflow for assessing a novel H3 receptor antagonist based on the available information.





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Figure 2: Generalized preclinical experimental workflow for an H3 antagonist.



Conclusion

The preclinical data for **AZD5213** characterize it as a potent and selective H3 receptor antagonist with inverse agonist activity. It demonstrates CNS penetration and target engagement in multiple species, leading to the release of key neurotransmitters involved in arousal and cognition. The efficacy observed in rodent models of cognitive impairment and neuropathic pain highlights its potential therapeutic value. Further investigation into detailed experimental methodologies would provide deeper insights for researchers in the field.

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References

- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. AZD 5213 AdisInsight [adisinsight.springer.com]
- 3. academic.oup.com [academic.oup.com]
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